tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate
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Overview
Description
tert-butyl N-[trans-4-amino-3-piperidyl]carbamate: is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.3 g/mol . It is a solid at room temperature and is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with trans-4-amino-3-piperidyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity . The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[trans-4-amino-3-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
tert-butyl N-[trans-4-amino-3-piperidyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl carbamate
- trans-4-amino-3-piperidyl chloride
- N-Boc-protected anilines
Comparison: tert-butyl N-[trans-4-amino-3-piperidyl]carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility .
Properties
Molecular Formula |
C10H21N3O2 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-aminopiperidin-3-yl]carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
PSLKAXGDGMUXHK-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1N |
Origin of Product |
United States |
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